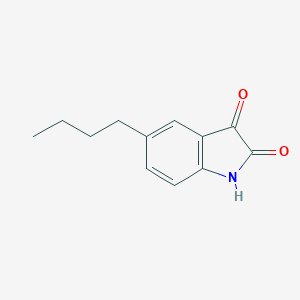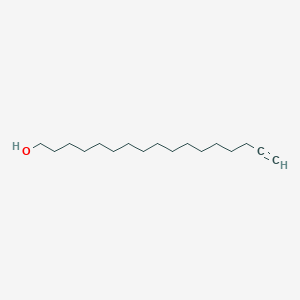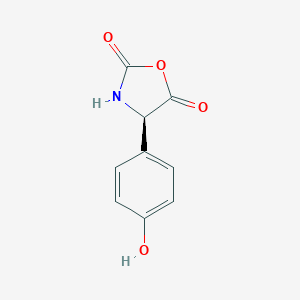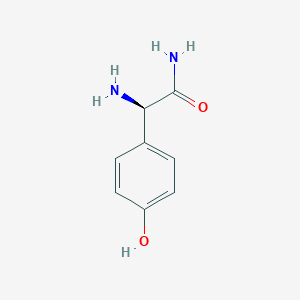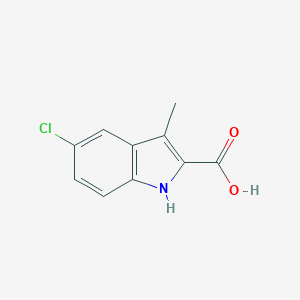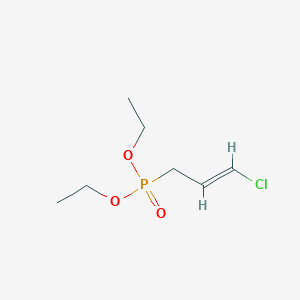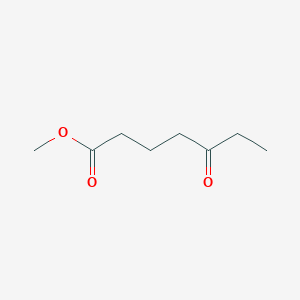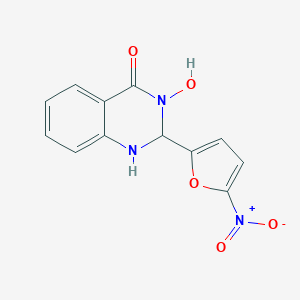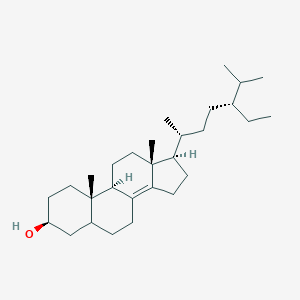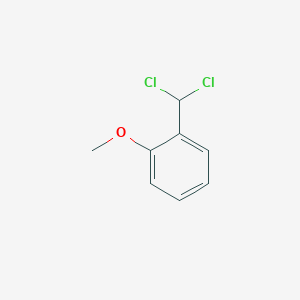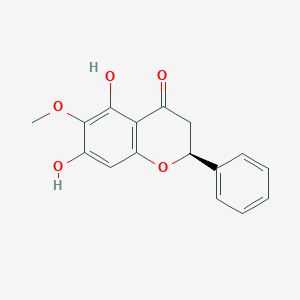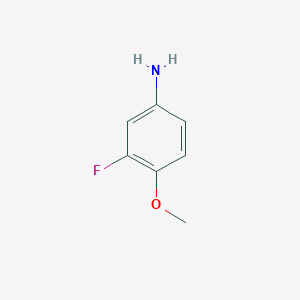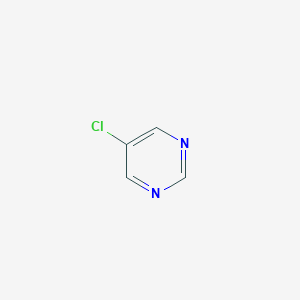
5-Cloropiridina
Descripción general
Descripción
5-Chloropyrimidine is a halogenated pyrimidine derivative that has garnered interest due to its utility in the synthesis of various chemical compounds, including pharmaceuticals and materials with specific electronic properties. The presence of a chlorine atom on the pyrimidine ring makes it a versatile intermediate for further chemical modifications.
Synthesis Analysis
The synthesis of 5-Chloropyrimidine derivatives often involves halogenation reactions where chlorine atoms are introduced into the pyrimidine scaffold. For instance, 5-(2-haloethyl)pyrimidine derivatives are synthesized using phosphoryl chloride, which introduces chlorine atoms into the C-5 side chain . Another approach involves the use of 5-chloro-2,4,6-trifluoropyrimidine as a core scaffold, which is then reacted with nitrogen-centered nucleophiles to create functionalized pyrimidine systems . Additionally, chlorination steps are employed in the synthesis of complex pyrimidine derivatives, such as 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine .
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of 5-Chloropyrimidine derivatives. The structure of 5-(2,6-dichlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione was elucidated using this method, revealing the relative stabilities of its possible isomers . Similarly, the crystal structure of 5-chloro-2-(4-n-hexyloxyphenyl)-pyrimidine was determined, showing a nearly planar molecular conformation .
Chemical Reactions Analysis
5-Chloropyrimidine derivatives undergo various chemical reactions, including nucleophilic aromatic substitution, which is influenced by the activating effect of ring nitrogen and the steric hindrance of the chlorine atom . Regioselective displacements of chlorines and diazotation reactions are also described, allowing for the introduction of structural diversity on the pyrimidine scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Chloropyrimidine derivatives are characterized using spectroscopic methods such as NMR, FT-IR, and MS. For example, the synthesis and spectral characterization of 5-(2,6-dichlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione provided insights into the vibrational spectra and the effect of solvent polarity on the stability of its isomers . The crystal structure and biological activity of certain derivatives, such as 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, are also studied to understand their potential as anticancer agents .
Aplicaciones Científicas De Investigación
Desarrollo de agentes antiinflamatorios
La investigación ha demostrado que los derivados de pirimidina exhiben propiedades antiinflamatorias significativas. La 5-Cloropiridina sirve como precursor en la síntesis de estos derivados, que luego se prueban para sus actividades inhibitorias de la ciclooxigenasa (COX). Esto es crucial para el desarrollo de nuevos medicamentos antiinflamatorios con efectos secundarios reducidos .
Mecanismo De Acción
Target of Action
5-Chloropyrimidine is a derivative of pyrimidine, a class of compounds known to exhibit a range of pharmacological effects including anti-inflammatory activities . The primary targets of 5-Chloropyrimidine are believed to be certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The mode of action of 5-Chloropyrimidine involves its interaction with these targets, leading to an inhibitory response against their expression and activities . For instance, one study revealed that a pyrimidine derivative could block the dimerization of inducible nitric oxide synthase .
Biochemical Pathways
The biochemical pathways affected by 5-Chloropyrimidine are those associated with inflammation. The compound’s action on the aforementioned targets leads to a reduction in the production of inflammatory mediators . This can result in downstream effects such as the suppression of the inflammatory response, contributing to its anti-inflammatory effects .
Pharmacokinetics
These pathways are critical for maintaining cellular functions such as the synthesis of DNA, RNA, lipids, and carbohydrates . The impact of these properties on the bioavailability of 5-Chloropyrimidine would need further investigation.
Result of Action
The molecular and cellular effects of 5-Chloropyrimidine’s action are primarily related to its anti-inflammatory properties. By inhibiting the expression and activities of key inflammatory mediators, 5-Chloropyrimidine can potentially suppress the inflammatory response, thereby exhibiting potent anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of 5-Chloropyrimidine can be influenced by various environmental factors. For instance, the presence of other compounds or conditions in the environment could potentially affect the compound’s action. It’s important to note that pyrimidines, including 5-chloropyrimidine, have been shown to be resistant to microbial degradation in soil or liquid media, suggesting a degree of environmental stability .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2/c5-4-1-6-3-7-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNPDTOTEVIMMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30878714 | |
| Record name | PYRIMIDINE, 5-CHLORO- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30878714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17180-94-8 | |
| Record name | 5-Chloropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17180-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloropyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017180948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PYRIMIDINE, 5-CHLORO- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30878714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




